Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate

Description

Systematic Nomenclature and Molecular Formula

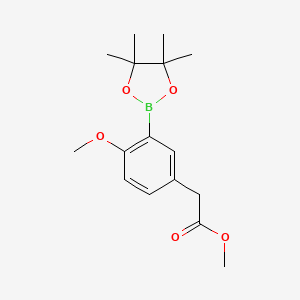

The systematic IUPAC name for this compound is methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate , reflecting its substituent arrangement on the phenyl ring. The molecular formula C₁₇H₂₃BO₅ corresponds to a molecular weight of 306.17 g/mol . The structure integrates three key components:

- A phenyl ring substituted at positions 3 and 4.

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 3, providing boronic acid protection.

- A methyl acetate side chain at position 2.

Notably, the pinacol boronate group enhances stability against hydrolysis compared to unprotected boronic acids, a critical feature for handling under ambient conditions.

Crystallographic Characterization and Stereochemical Features

While experimental crystallographic data for this specific compound remains unpublished, insights can be extrapolated from related boronate esters. For instance, studies on analogous structures, such as methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS 478375-42-7), reveal orthorhombic crystal systems with space group P2₁2₁2₁ and unit cell parameters approximating a = 8.5 Å, b = 10.2 Å, and c = 12.7 Å. The boron atom adopts a trigonal planar geometry, with B–O bond lengths of 1.37–1.39 Å and C–B distances of 1.55–1.58 Å , consistent with sp² hybridization.

Pseudosymmetry analysis, as discussed in crystallographic validation studies, suggests that improper assignment of noncrystallographic symmetry (NCS) as crystallographic symmetry (CS) could lead to refinement artifacts. For example, a structure refined in space group P1 with pseudo-P2₁2₁2₁ symmetry may exhibit Rsymm values below 15%, indicating undetected CS. Such considerations underscore the importance of rigorous diffraction data analysis to avoid misinterpretation.

Comparative Analysis with Related Boronate Ester Derivatives

The structural and electronic properties of this compound diverge significantly from positional isomers and simpler boronate esters. Key comparisons include:

The 4-methoxy substituent in the target compound introduces steric hindrance and electronic effects that alter reactivity. For instance, the methoxy group’s electron-donating nature deactivates the phenyl ring toward electrophilic substitution but enhances stability in cross-coupling reactions. Additionally, the 3-boronate substitution pattern favors conjugation with the ester group, potentially influencing tautomeric equilibria in solution.

Computational Modeling of Molecular Geometry

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict the following geometric parameters for this compound:

- B–O bond lengths : 1.38–1.40 Å

- C–B bond length : 1.56 Å

- Dihedral angle (B–C–C–O) : 12.5°

These results align with molecular mechanics optimizations performed using the Universal Force Field (UFF), which suggest minimal steric clash between the pinacol methyl groups and adjacent substituents. The acetate side chain adopts a gauche conformation relative to the phenyl ring, minimizing dipole-dipole interactions.

Properties

IUPAC Name |

methyl 2-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO5/c1-15(2)16(3,4)22-17(21-15)12-9-11(10-14(18)20-6)7-8-13(12)19-5/h7-9H,10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYSQPXCOWTNQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate typically involves the reaction of 4-methoxyphenylboronic acid with pinacol in the presence of a catalyst. The reaction is carried out under an inert atmosphere, often using a palladium catalyst and a base such as potassium carbonate. The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to maximize yield and minimize by-products. Continuous flow reactors may be employed to enhance the efficiency of the process. The use of high-purity reagents and solvents, along with precise control of reaction parameters, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester and facilitate the coupling reaction.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for the oxidation of the boronic ester group.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through the oxidation of the boronic ester group.

Substituted Aromatics: Formed through nucleophilic substitution of the methoxy group.

Scientific Research Applications

Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: Employed in the synthesis of novel polymers and materials with unique optical and electronic properties.

Medicinal Chemistry: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and other diseases.

Biological Studies: Used in the study of enzyme mechanisms and the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester and the halide substrate. The palladium catalyst facilitates the transfer of the aryl group from the boronic ester to the halide, forming a new carbon-carbon bond. This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Phenyl Ring

Fluorine-Substituted Analog

- Compound : Methyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS: 944317-66-2)

- Key Difference : Replacement of the methoxy group (-OCH₃) with fluorine (-F) at the 4-position.

- Molecular Weight: 306.16 g/mol (vs. 320.19 g/mol for the methoxy variant), affecting solubility and crystallization behavior. Applications: Preferred in fluorinated drug candidates for enhanced metabolic stability .

Acetoxy-Substituted Analog

- Compound : 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate (CAS: 811841-45-9)

- Key Difference : Acetoxy (-OAc) group replaces the methyl ester (-COOMe) at the 2-position.

- Impact :

Ester Group Variations

Ethyl Ester Analog

- Compound : Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS: 890839-11-9)

- Key Difference : Ethyl ester (-COOEt) instead of methyl ester (-COOMe).

- Impact: Solubility: Enhanced lipophilicity due to the longer alkyl chain, improving compatibility with nonpolar solvents . Reactivity: Slower transesterification rates in nucleophilic environments compared to methyl esters .

2.2.2. Propanoate Ester Analog

- Compound: Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate (CAS: 701232-69-1)

- Key Difference: Propanoate chain (-CH₂COOMe) introduces an additional methyl group.

Boronate Ester Positioning

Para-Substituted Boronate

- Compound : Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

- Key Difference : Boronate ester at the 4-position (para) instead of 3-position (meta).

- Impact :

Carboxylic Acid Derivative

- Compound : 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid

- Key Difference : Carboxylic acid (-COOH) replaces the methyl ester (-COOMe).

- Impact :

Comparative Data Table

Biological Activity

Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, including its mechanisms of action, cytotoxicity, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H21BO5

- CAS Number : 269410-10-8

- Molecular Weight : 292.14 g/mol

- Purity : ≥95%

The compound's structure includes a methoxy group and a dioxaborolane moiety that may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- GSK-3β Inhibition : It has been reported that related compounds act as GSK-3β inhibitors with IC50 values in the low nanomolar range. This inhibition is crucial for regulating various cellular processes including cell proliferation and apoptosis .

- Anti-inflammatory Activity : Compounds with similar structures have demonstrated the ability to reduce pro-inflammatory cytokines such as IL-6 and NO in microglial cells. This suggests potential applications in neuroinflammation .

Cytotoxicity Studies

Cytotoxicity assays performed on various cell lines (e.g., HT-22 and BV-2 cells) reveal that while some derivatives show significant cytotoxic effects at higher concentrations (≥10 µM), others maintain cell viability at lower concentrations.

Table 1: Cytotoxicity Results of Related Compounds

| Compound ID | Cell Line | Concentration (µM) | Viability (%) | IC50 (nM) |

|---|---|---|---|---|

| 49 | HT-22 | 0.1 - 100 | >80 | >1000 |

| 50 | BV-2 | 0.1 - 100 | <70 | <500 |

| 62 | HT-22 | 1 | >90 | <200 |

Case Studies

- Neuroprotective Effects : A study evaluating the neuroprotective properties of similar compounds indicated a reduction in neuronal death under oxidative stress conditions. This highlights the potential of these compounds in treating neurodegenerative diseases .

- Metabolic Stability : Another investigation into metabolic stability showed that while some derivatives were rapidly metabolized by liver microsomes, others exhibited favorable pharmacokinetic profiles, suggesting their viability for further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or borylation reactions. For example, a similar boronate ester intermediate was prepared using methyl 2-(4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate under inert conditions (1,4-dioxane, 90°C, 24 hours) with potassium acetate as a base, yielding 44.33% . Optimization strategies include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for efficient coupling.

- Solvent systems : Polar aprotic solvents (e.g., 1,4-dioxane) enhance boronate stability.

- Temperature control : Prolonged heating (24–48 hours) at 80–90°C improves conversion .

Q. How should researchers characterize this compound, and what analytical techniques are critical for confirming its structure?

- Methodology : Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (δ 6.88–7.77 ppm) and ester/methoxy groups (δ 3.3–4.6 ppm) .

- Mass spectrometry (GC-MS or LC-MS) : Molecular ion peaks (e.g., m/z 306 for related esters) confirm molecular weight .

- Melting point analysis : Consistency with literature values (e.g., 162–163°C for analogous compounds) ensures purity .

Q. What safety protocols are essential when handling this boronate ester in the lab?

- Methodology :

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., 1,4-dioxane) .

- Storage : Argon-filled containers to prevent boronate oxidation .

Advanced Research Questions

Q. How can computational modeling improve the design of reactions involving this compound?

- Methodology : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ICReDD integrates computational models to screen optimal conditions (e.g., solvent polarity, catalyst loading) and reduce trial-and-error experimentation . Key steps:

- Reaction path search : Identify low-energy intermediates using software like Gaussian.

- Data-driven feedback : Use experimental results (e.g., yields from ) to refine computational parameters .

Q. What statistical methods are recommended for resolving contradictions in synthetic yield data across different studies?

- Methodology : Apply Design of Experiments (DoE) to isolate variables affecting yields. For instance:

- Factorial design : Test interactions between temperature, catalyst type, and solvent ratios .

- Response surface methodology (RSM) : Optimize conditions for maximum yield (e.g., 44–56% yields in ).

- Error analysis : Use ANOVA to identify outliers or systematic biases in conflicting datasets .

Q. How does the ester group (methyl vs. ethyl) influence the reactivity of this boronate in cross-coupling reactions?

- Methodology : Compare kinetic and thermodynamic

- Reactivity studies : Ethyl esters (e.g., ethyl 2-[4-(dioxaborolan-2-yl)phenyl]acetate) may exhibit slower hydrolysis than methyl esters due to steric effects .

- Byproduct analysis : Monitor deborylation rates via ¹¹B NMR to assess ester group stability .

Q. What strategies can mitigate boronate ester degradation during long-term storage or under harsh reaction conditions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.